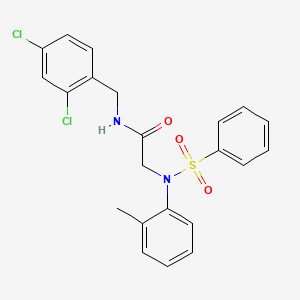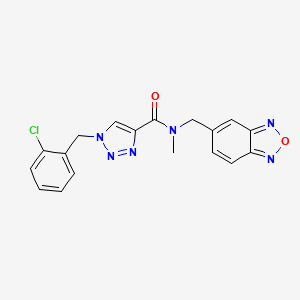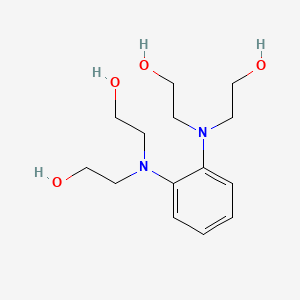
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various fields. DCMG is a sulfonylurea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用机制
DCMG acts as a sulfonylurea receptor agonist, which leads to the activation of the ATP-sensitive potassium channel, resulting in the depolarization of the cell membrane and the subsequent release of insulin. DCMG has been shown to bind to the sulfonylurea receptor with high affinity, leading to the activation of the ATP-sensitive potassium channel.
Biochemical and Physiological Effects:
DCMG has been shown to have various biochemical and physiological effects. In vitro studies have shown that DCMG can stimulate insulin secretion from pancreatic beta cells. DCMG has also been shown to inhibit the activity of the ATP-sensitive potassium channel in pancreatic beta cells. In vivo studies have shown that DCMG can lower blood glucose levels in animal models of diabetes.
实验室实验的优点和局限性
DCMG has various advantages and limitations for lab experiments. One advantage is its high affinity for the sulfonylurea receptor, which makes it a useful tool for studying the receptor. One limitation is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are various future directions for the study of DCMG. One direction is the development of DCMG analogs with improved pharmacological properties. Another direction is the study of the effects of DCMG on other ATP-sensitive potassium channels. Additionally, the potential use of DCMG as a therapeutic agent for other diseases, such as cancer, should be explored.
合成方法
DCMG can be synthesized using various methods, including the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The synthesis of DCMG has also been achieved using other methods, such as the reaction of 2,4-dichlorobenzylamine with 2-methylphenyl isocyanate, followed by the reaction of the resulting intermediate with glycine ethyl ester.
科学研究应用
DCMG has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, DCMG has been studied for its potential use as an antidiabetic agent. In biochemistry, DCMG has been studied for its effects on the insulin secretion pathway. In pharmacology, DCMG has been studied for its potential use as a tool for studying the sulfonylurea receptor.
属性
IUPAC Name |
2-[N-(benzenesulfonyl)-2-methylanilino]-N-[(2,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16-7-5-6-10-21(16)26(30(28,29)19-8-3-2-4-9-19)15-22(27)25-14-17-11-12-18(23)13-20(17)24/h2-13H,14-15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYZOJSMEVCODP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC(=O)NCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dichlorobenzyl)-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)
![3-allyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide hydrobromide](/img/structure/B5121784.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)

![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)
![3-{[(4-fluoro-2-methoxybenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5121832.png)